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molecular formula C7H2F4O2 B042984 2,3,4,5-Tetrafluorobenzoic acid CAS No. 1201-31-6

2,3,4,5-Tetrafluorobenzoic acid

Cat. No. B042984
M. Wt: 194.08 g/mol
InChI Key: SFKRXQKJTIYUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04769492

Procedure details

In a flask of an inner volume of 1 liter, 200 g (1.0 mole) of 3,4,5,6-tetrafluorophthalonitrile, 459 g of sulfuric acid, and 391 g of water were placed and heated and stirred for reaction under reflux for 17 hours. After completion of the reaction, the reactant was cooled. The precipitate of 3,4,5,6-tetrafluorophthalic acid consequently formed was separated by filtration. The cake, on analysis, was found to contain 5.0% by weight of sulfuric acid, 2.0% by weight of ammonium sulfate, and 7.2% by weight of water in addition to 3,4,5,6-tetrafluorophthalic acid. In an autoclave having an inner volume of 1 liter, 175 g (150 g as tetrafluorophthalic acid) of a total of 263 g of the cake, 14.0 (0.189 mole) of calcium hydroxide, and 500 g of water were placed and heated and stirred for decarboxylation at 160 ° C. for 18 hours [pH 1.90 at 70° C. at the time of charging]. The reaction mixture was then treated thereafter by following the procedure of Example 1, to produce white 2,3,4,5-tetrafluorobenzoic acid. By the same calculation as in Example 1, this example was found to have produced 2,3,4,5-tetrafluorobenzoic acid in a yield of 96.4 mole % based on 3,4,5,6-tetrafluorophthalic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
14.0
Quantity
0.189 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([F:16])=[C:4]([F:15])[C:5]([F:14])=[C:6](C(O)=O)[C:7]=1[C:8]([OH:10])=[O:9].[OH-].[Ca+2].[OH-]>O>[F:1][C:2]1[C:3]([F:16])=[C:4]([F:15])[C:5]([F:14])=[CH:6][C:7]=1[C:8]([OH:10])=[O:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(C(=C(C1C(=O)O)C(=O)O)F)F)F
Step Two
Name
14.0
Quantity
0.189 mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Four
Name
Quantity
500 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for decarboxylation at 160 ° C. for 18 hours [pH 1.90 at 70° C. at the time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was separated by filtration
ADDITION
Type
ADDITION
Details
in addition to 3,4,5,6-tetrafluorophthalic acid
TEMPERATURE
Type
TEMPERATURE
Details
heated
ADDITION
Type
ADDITION
Details
The reaction mixture was then treated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C=C(C(=C1F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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